Chromium(III) acetate hydroxide

Description

Structure

2D Structure

Properties

Molecular Formula |

C14H32Cr3O16 |

|---|---|

Molecular Weight |

612.38 g/mol |

IUPAC Name |

acetic acid;chromium;dihydrate |

InChI |

InChI=1S/7C2H4O2.3Cr.2H2O/c7*1-2(3)4;;;;;/h7*1H3,(H,3,4);;;;2*1H2 |

InChI Key |

XYQQGESWGNLKIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr] |

Origin of Product |

United States |

Foundational & Exploratory

Chromium(III) acetate hydroxide chemical formula and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic chromium(III) acetate (B1210297), often referred to as chromium(III) acetate hydroxide (B78521), is a coordination complex that has garnered significant interest in various scientific fields. Its unique trinuclear structure and reactivity make it a subject of study in inorganic chemistry, materials science, and increasingly, in biomedical research. This technical guide provides a comprehensive overview of the chemical formula, structure, synthesis, characterization, and potential applications of basic chromium(III) acetate, with a focus on its relevance to researchers and professionals in drug development.

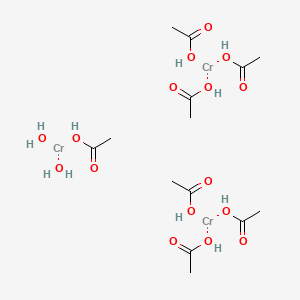

Chemical Formula and Structure

Contrary to simpler representations, the core of what is commonly known as chromium(III) acetate hydroxide is a trinuclear oxo-centered cation. The widely accepted chemical formula for this complex cation is [Cr₃O(CH₃COO)₆(H₂O)₃]⁺ .[1][2] This cation consists of three chromium(III) ions arranged in an equilateral triangle, bridged by a central oxygen atom (a µ₃-oxo bridge).[1] Six acetate groups further bridge the chromium ions in a µ₂-fashion. Each chromium atom is octahedrally coordinated to the central oxygen, four oxygen atoms from the bridging acetate ligands, and one water molecule.[3]

The overall compound includes a counter-anion to balance the positive charge of the cation. A common, well-characterized salt is the chloride, with the formula [Cr₃O(CH₃COO)₆(H₂O)₃]Cl·6H₂O .[1][3] The presence of different anions and varying degrees of hydration can lead to different chemical formulas reported in the literature, which has sometimes caused confusion.

The structural arrangement of the [Cr₃O(CH₃COO)₆(H₂O)₃]⁺ cation is a key feature that dictates its chemical and physical properties. The Cr-O-Cr bond angles and distances within the cluster are crucial for its stability and electronic properties.

Crystallographic Data

The crystal structure of basic chromium(III) acetate has been determined by X-ray diffraction. The following table summarizes key crystallographic parameters for [Cr₃O(CH₃COO)₆(H₂O)₃]Cl·6H₂O.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | P2₁2₁2 | [4] |

| a (Å) | 13.15 | [5] |

| b (Å) | 8.55 | [5] |

| c (Å) | 13.94 | [5] |

| β (°) | 117.0 | [5] |

| Z | 4 | [4] |

Synthesis and Purification

The synthesis of basic chromium(III) acetate generally involves the reaction of a chromium(III) salt with acetic acid. A common laboratory-scale preparation is outlined below.

Experimental Protocol: Synthesis of [Cr₃O(CH₃COO)₆(H₂O)₃]Cl

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Glacial acetic acid (CH₃COOH)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve chromium(III) chloride hexahydrate in deionized water.

-

Add a solution of sodium acetate in water to the chromium(III) chloride solution with stirring.

-

To the resulting solution, add glacial acetic acid.

-

The mixture is then heated under reflux for several hours. The color of the solution will typically change to a deep green.

-

After reflux, the solution is cooled to room temperature, and the product is precipitated by the addition of ethanol.

-

The crude product is collected by filtration, washed with ethanol, and then diethyl ether.

-

Recrystallization can be performed by dissolving the crude product in a minimal amount of hot water and allowing it to cool slowly. Dark green crystals of [Cr₃O(CH₃COO)₆(H₂O)₃]Cl are obtained.

Logical Workflow for Synthesis:

Characterization

A combination of spectroscopic and analytical techniques is employed to characterize the structure and purity of basic chromium(III) acetate.

Spectroscopic Characterization

4.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination mode of the acetate ligands. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching vibrations are diagnostic. For the bridging acetate ligands in the [Cr₃O(CH₃COO)₆(H₂O)₃]⁺ cluster, these bands are typically observed in the regions of 1620 cm⁻¹ and 1450 cm⁻¹, respectively.[2] The presence of coordinated water is indicated by a broad O-H stretching band around 3400 cm⁻¹.

4.1.2. UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of the [Cr₃O(CH₃COO)₆(H₂O)₃]⁺ cation in solution displays characteristic absorption bands in the visible region, which are due to d-d transitions of the octahedrally coordinated chromium(III) ions. Typically, two main bands are observed, corresponding to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g transitions.[6][7]

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the chromium(III) centers, ¹H NMR spectra of the complex exhibit broad signals. However, NMR can still provide information about the structure and dynamics of the complex in solution.[8][9]

Summary of Spectroscopic Data:

| Technique | Key Feature | Typical Wavenumber/Wavelength | Reference |

| IR Spectroscopy | Asymmetric COO⁻ stretch | ~1620 cm⁻¹ | [2] |

| Symmetric COO⁻ stretch | ~1450 cm⁻¹ | [2] | |

| O-H stretch (coordinated H₂O) | ~3400 cm⁻¹ | ||

| UV-Vis Spectroscopy | ⁴A₂g → ⁴T₂g transition | ~580 nm | [6][7] |

| ⁴A₂g → ⁴T₁g transition | ~440 nm | [6][7] |

Relevance and Applications in Drug Development

While chromium(III) is an essential trace element involved in glucose metabolism, the therapeutic potential of specific chromium complexes is an active area of research. Basic chromium(III) acetate and related trinuclear complexes are of interest to drug development professionals for several reasons.

Potential as an AMPK Inhibitor

Recent studies have suggested that chromium(III) acetate can act as an inhibitor of AMP-activated protein kinase (AMPK).[10] AMPK is a key regulator of cellular energy homeostasis, and its modulation has therapeutic implications for metabolic diseases such as type 2 diabetes and obesity, as well as in cancer. The inhibitory action of chromium(III) acetate on AMPK phosphorylation suggests a potential mechanism for its observed effects on lipogenesis.[10]

Simplified Signaling Pathway:

Antimicrobial Activity

Coordination complexes of chromium(III) have been investigated for their antimicrobial properties. The chelation of the metal ion with various ligands can enhance the biological activity of both the metal and the ligand. While specific studies on the antimicrobial effects of basic chromium(III) acetate are limited, the broader class of chromium(III) complexes shows promise in this area.

Drug Delivery

The trinuclear cluster structure of basic chromium(III) acetate offers a scaffold that could potentially be functionalized for drug delivery applications. The coordinated water molecules are labile and can be substituted by other ligands, including drug molecules. This could allow for the development of chromium-based drug carriers.

Conclusion

Basic chromium(III) acetate is a structurally complex and scientifically interesting molecule. Its well-defined trinuclear core provides a platform for fundamental studies of magnetism and reactivity. For researchers in drug development, the emerging biological activities of this and related chromium(III) complexes, particularly in the context of metabolic regulation and antimicrobial effects, present new opportunities for therapeutic innovation. Further research is warranted to fully elucidate the mechanisms of action and to explore the potential for developing novel chromium-based therapeutic agents.

References

- 1. Chromium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. The structure of crystalline chromous acetate revealing paired chromium atoms | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. cjm.ichem.md [cjm.ichem.md]

- 8. Characterization of Chromium(III) Acetate in Aqueous Solution | Semantic Scholar [semanticscholar.org]

- 9. CHARACTERIZATION OF Cr(II) AND Cr(III) ACETATE AQUEOUS SOLUTIONS USING UV-vis SPECTROPHOTOMETRY AND 1H NMR | Semantic Scholar [semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Basic Chromium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic chromium acetate (B1210297) is a coordination complex with a core structure containing three chromium(III) centers. It belongs to a family of salts characterized by the cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺.[1][2] This trinuclear structure, featuring a central oxo ligand, bridging acetate groups, and coordinated water molecules, is of significant interest in various fields, including catalysis, materials science, and potentially in drug development due to the biological roles of chromium.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and visualizations of its structure and analytical workflows.

Molecular Structure and Chemical Identity

The fundamental structural unit of basic chromium acetate is the trinuclear cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺. In this arrangement, three chromium(III) ions are bridged by a central oxygen atom and six acetate ligands. Each chromium atom is octahedrally coordinated. The anion associated with this cation can vary, with chloride being a common example, leading to the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]Cl.[1][2]

A representation of the core cationic structure is provided below:

References

An In-depth Technical Guide to the Coordination Chemistry of Chromium(III) Acetate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate (B1210297) hydroxide (B78521), often referred to as basic chromium acetate, is a coordination complex that has garnered significant interest in various scientific and industrial fields. Its chemistry is dominated by the presence of a trinuclear oxo-centered cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺.[1][2] This core structure, where three chromium(III) ions are bridged by a central oxygen atom and six acetate ligands, imparts unique electronic and magnetic properties to the complex.[1][3] This guide provides a comprehensive overview of the coordination chemistry of Chromium(III) acetate hydroxide, focusing on its structure, synthesis, physicochemical properties, and potential applications, particularly in the realm of drug development.

Molecular Structure and Coordination Chemistry

The fundamental structural unit of most this compound compounds is the trinuclear oxo-centered cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺.[1][2] In this arrangement:

-

Chromium(III) Centers: Three Cr(III) ions are arranged in an approximately equilateral triangle.[3][4] Each chromium ion is in a distorted octahedral coordination environment. The d³ electronic configuration of Cr(III) contributes to the kinetic robustness of the complex.[5]

-

Oxo Bridge: A central oxygen atom (μ₃-oxo) bridges the three chromium ions.[1]

-

Acetate Bridges: Six acetate groups act as bridging ligands, with each acetate spanning two chromium centers.[1]

-

Aqua Ligands: Three water molecules coordinate to the chromium ions, occupying the terminal positions of the coordination spheres.[1]

The overall charge of this cationic cluster is +1, which is balanced by an associated anion, such as chloride or nitrate.[1] The general formula can be represented as [Cr₃O(O₂CCH₃)₆(H₂O)₃]X, where X is a counter-ion. The term "hydroxide" in the common name arises from the basic nature of its aqueous solutions and the potential for hydrolysis reactions.[6][7]

A diagram illustrating the core structure of the [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation is provided below.

Physicochemical Properties

This compound is typically a grayish-green to bluish-green powder.[1][7] Its properties are largely defined by the trinuclear core.

Data Presentation

The following tables summarize key quantitative data for this compound and related complexes.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃Cr₃O₁₆ (for Cr₃(OH)₂(OOCCH₃)₇) | [8] |

| Molecular Weight | 603.32 g/mol (for Cr₃(OH)₂(OOCCH₃)₇) | [8] |

| Appearance | Grayish-green to bluish-green powder | [1] |

| Solubility in Water | Soluble | [1] |

| Basicity (%) | 20 - 30 | [9] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Bands (cm⁻¹) | Interpretation | Reference |

| FTIR | ~1600-1580 | Asymmetric COO⁻ stretching of bridging acetate | [8] |

| ~1420-1400 | Symmetric COO⁻ stretching of bridging acetate | [8] | |

| ~660 | Cr-O stretching | [10] | |

| UV-Vis | ~575 nm (¹A₂g → ⁴T₂g) | d-d transition in octahedral Cr(III) | [2] |

| ~440 nm (¹A₂g → ⁴T₁g) | d-d transition in octahedral Cr(III) | [2] |

Table 3: Magnetic Properties

| Property | Value | Conditions | Reference |

| Magnetic Susceptibility (χ) | -5104.0 x 10⁻⁶ cm³/mol | Not specified | [1] |

| J (Cr-Cr coupling constant) | -10.1 cm⁻¹ | High temperature | [10] |

Table 4: Thermal Analysis Data

| Technique | Temperature Range (°C) | Observation | Reference |

| TGA/DSC | >400 | Decomposition to Cr₂O₃ | [11] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of basic chromium acetate.

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

-

Sulfur dioxide (SO₂) or Ethanol (B145695) (C₂H₅OH)

-

Concentrated Hydrochloric acid (HCl)

-

Concentrated Ammonia (B1221849) solution (NH₃)

-

Glacial Acetic acid (CH₃COOH)

-

Distilled water

Procedure:

-

Reduction of Cr(VI) to Cr(III):

-

Method A (SO₂): Dissolve 25 g of potassium dichromate in 500 mL of water. Bubble sulfur dioxide gas through the solution until the color changes to a pure green, indicating complete reduction to Cr(III). Boil the solution to remove excess SO₂.

-

Method B (Ethanol): Add the chromium(VI) compound to a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid. Then, add 35 mL of ethanol. Boil the solution to remove excess ethanol and acetaldehyde.

-

-

Precipitation of Chromium(III) Hydroxide:

-

Heat the Cr(III) solution to boiling.

-

Slowly add concentrated ammonia solution with constant stirring until the solution is slightly basic and chromium(III) hydroxide precipitates completely. Avoid a large excess of ammonia.

-

-

Formation of this compound:

-

Filter the precipitated chromium(III) hydroxide using a Büchner funnel and wash it thoroughly with hot distilled water.

-

Transfer the moist precipitate to an evaporating dish and dissolve it in approximately 100 mL of glacial acetic acid.

-

Carefully evaporate the solution almost to dryness over a small flame with frequent stirring.

-

Dry the resulting crystals in a desiccator.

-

Characterization Methods

A general workflow for the characterization of synthesized this compound is presented below.

References

- 1. people.umass.edu [people.umass.edu]

- 2. CHROMIUM (IC) ACETATE BASIC(25013-82-5) IR Spectrum [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Toxic effects of chromium acetate hydroxide on cells cultivated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of chromium complexes in pharmaceutical industries – MSET-Biospectra [mset-biospectra.org]

- 8. Figure 4 from Characterization of Chromium(III) Acetate in Aqueous Solution | Semantic Scholar [semanticscholar.org]

- 9. (53Cr) Chromium NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

Solubility of Chromium(III) acetate hydroxide in different solvents

An In-depth Technical Guide to the Solubility of Chromium(III) Acetate (B1210297) Hydroxide (B78521)

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application. This technical guide provides a detailed overview of the solubility characteristics of Chromium(III) acetate hydroxide, a complex inorganic compound with various industrial uses. The following sections present quantitative solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.

Overview of this compound

This compound, with the chemical formula (CH₃CO₂)₇Cr₃(OH)₂, is a dark blue to green powder. It is a coordination complex that is moderately soluble in water. This compound is utilized in various applications, including as a mordant in dyeing, in tanning processes, and as a catalyst. Understanding its solubility in different solvent systems is crucial for optimizing these processes and for developing new applications.

Solubility Data

The solubility of this compound has been reported in various sources. The following table summarizes the available quantitative and qualitative data for its solubility in different solvents.

| Solvent | Temperature | Solubility | Notes | Source |

| Water | 20 °C | 675 g/L | - | |

| Water | Not Specified | Soluble / Miscible | - | |

| Hot Water | Not Specified | Soluble | - | |

| Acetone | Not Specified | Insoluble | - |

The solubility of chromium(III) compounds is also known to be significantly influenced by the pH of the solution. Studies have shown that the precipitation of chromium from chromium(III) acetate solutions is a kinetic process dependent on pH, temperature, and the concentration of acetate ions. Generally, the solubility of Cr(III) decreases as pH increases, leading to the precipitation of chromium hydroxide, although it can resolubilize at highly alkaline conditions.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the systematic determination of the solubility of this compound.

Qualitative Solubility Assessment

This protocol is a preliminary test to quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or cylinders

-

Solvents of interest (e.g., deionized water, ethanol, acetone, relevant buffers)

-

Spatula

Procedure:

-

Add approximately 25 mg of this compound to a clean, dry test tube.

-

Add 0.75 mL of the selected solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Record the compound as "soluble" if no solid particles are visible, "partially soluble" if some solid remains but a significant portion has dissolved, and "insoluble" if the solid does not appear to dissolve.

Quantitative Solubility Determination (Shake-Flask Method)

This method is used to determine the saturation concentration of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Scintillation vials or flasks with secure caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of vials or flasks.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After shaking, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it to remove any undissolved particles.

-

Dilute the filtered solution to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

-

Analyze the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution to determine the solubility.

pH-Dependent Solubility Profile

This protocol is designed to understand how the solubility of this compound changes across a range of pH values.

Materials:

-

All materials from the Quantitative Solubility Determination protocol.

-

A series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).

-

pH meter.

Procedure:

-

Follow the steps outlined in the Quantitative Solubility Determination protocol.

-

Instead of a single solvent, use the series of prepared buffer solutions as the dissolution media.

-

It is crucial to measure and record the final pH of the saturated solution after equilibrium is reached, as the dissolution of the compound may slightly alter the pH of the buffer.

-

Plot the determined solubility (in g/L or mol/L) as a function of the final measured pH to generate a pH-solubility profile. The precipitation of chromium is expected to increase at moderate pH levels.

**4. Visualizing the Experimental

An In-depth Technical Guide to the Thermal Decomposition Pathway of Chromium(III) Acetate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of chromium(III) acetate (B1210297) hydroxide (B78521), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and presents visual representations of the decomposition process to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Chromium(III) acetate hydroxide, with the general formula Cr₃(OH)₂(CH₃COO)₇, is a coordination complex that finds application as a cross-linking agent and in the synthesis of other chromium compounds. Its thermal stability and decomposition pathway are critical parameters for its application in processes that involve elevated temperatures. The thermal decomposition of this compound is a multi-step process that ultimately yields chromium(III) oxide (Cr₂O₃), a stable inorganic pigment and catalyst component.[1] Understanding the discrete steps of this decomposition is essential for controlling reaction conditions and predicting the properties of the final product.

Thermal Decomposition Pathway

The thermal decomposition of this compound generally proceeds through a series of distinct stages, primarily involving dehydration, dehydroxylation, and the decomposition of the acetate ligands. While the exact temperatures can vary depending on factors such as heating rate and atmospheric conditions, the general pathway can be outlined as follows:

-

Dehydration: The initial stage involves the loss of water of hydration. This is typically a low-temperature process.

-

Dehydroxylation and Initial Acetate Decomposition: Following dehydration, the hydroxide groups and some of the acetate ligands begin to decompose. This stage is more complex and can involve the release of water and acetic acid.

-

Final Decomposition to Chromium(III) Oxide: At higher temperatures, the remaining organic fragments are eliminated, leading to the formation of the final, stable chromium(III) oxide residue.

The following diagram illustrates the logical progression of the thermal decomposition of this compound.

Caption: Logical workflow of the thermal decomposition of this compound.

Quantitative Data

The following table summarizes the expected mass loss at each stage of the thermal decomposition of a related compound, chromium(III) trichloroacetate (B1195264), which can provide an illustrative example of the data obtained from thermogravimetric analysis.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species (Predicted) |

| Dehydration | 113-179 | 2.8 | H₂O |

| De-ligation and Decomposition | 179-392 | 70.9 | H₂O, Cl₃CCOOH, CO₂, etc. |

Note: This data is for chromium(III) trichloroacetate and serves as an example. Specific quantitative data for this compound was not available in the searched literature.

Experimental Protocols

A detailed understanding of the thermal decomposition pathway of this compound is typically achieved through a combination of thermoanalytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), often using Mass Spectrometry (MS).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, providing quantitative information about the different decomposition stages.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges and percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic processes associated with decomposition.

Apparatus: A differential scanning calorimeter.

Procedure:

-

A small, accurately weighed sample of this compound is placed in a sealed sample pan, and an empty pan is used as a reference.

-

Both pans are heated at a constant rate in a controlled atmosphere.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

The resulting DSC curve reveals endothermic peaks (e.g., for dehydration and decomposition) and exothermic peaks (e.g., for oxidative decomposition).

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

Objective: To identify the chemical nature of the gaseous species evolved during each stage of the thermal decomposition.

Apparatus: A thermal analyzer (TGA or DSC) coupled to a mass spectrometer.

Procedure:

-

The TGA or DSC experiment is performed as described above.

-

The gaseous products evolved from the sample are continuously transferred to the ion source of a mass spectrometer via a heated transfer line.

-

The mass spectrometer records the mass-to-charge ratio of the ions produced from the evolved gases as a function of temperature.

-

By correlating the ion signals with the mass loss steps observed in the TGA, the chemical identity of the evolved species at each decomposition stage can be determined.

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a complex, multi-step process that culminates in the formation of chromium(III) oxide. A thorough understanding of this pathway, including the temperature ranges and the nature of the evolved species at each stage, is crucial for its effective use in various applications. The combined application of TGA, DSC, and EGA-MS provides the necessary quantitative and qualitative data to fully elucidate this decomposition mechanism. Further research providing specific TGA-DSC-MS data for this compound would be invaluable for refining the quantitative understanding of its thermal behavior.

References

Spectroscopic Properties of Chromium(III) Acetate Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate (B1210297) hydroxide (B78521), often referred to as "basic chromium acetate," is a coordination complex of significant interest in various fields, including catalysis, materials science, and as a precursor in the synthesis of other chromium compounds. Its structure is centered around a trinuclear chromium(III) core, which dictates its unique spectroscopic properties. This technical guide provides a comprehensive overview of the synthesis and spectroscopic characteristics of chromium(III) acetate hydroxide, with a focus on the well-characterized trinuclear cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, which forms the fundamental structural motif. The inherent variability in the hydroxide content of "basic" chromium acetate preparations means that the spectroscopic data presented here for the oxo-centered trimer serves as a crucial benchmark for characterization.

Synthesis of Trinuclear Chromium(III) Acetate Complexes

The synthesis of trinuclear chromium(III) acetate complexes generally involves a two-step process: the reduction of a chromium(VI) source to chromium(III), followed by the formation of the trinuclear cluster in the presence of acetate ions.

Experimental Protocol: Synthesis of [Cr₃O(OAc)₆(H₂O)₃]Cl

A common laboratory-scale synthesis is adapted from established methods:

-

Reduction of Cr(VI) to Cr(III):

-

Dissolve a stoichiometric amount of a chromium(VI) salt, such as potassium dichromate (K₂Cr₂O₇), in deionized water.

-

Slowly add a reducing agent, such as ethanol (B145695) or sulfur dioxide, to the acidic solution (e.g., acidified with HCl). The completion of the reduction is indicated by a color change from orange to green.

-

Boil the solution gently to remove any excess reducing agent or byproducts.

-

-

Formation of the Trinuclear Complex:

-

To the hot chromium(III) solution, add a concentrated solution of sodium acetate (CH₃COONa).

-

The solution will turn a deep green or violet color.

-

Slowly cool the solution to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold deionized water, and then with a suitable organic solvent like ethanol or ether.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

Logical Flow of Synthesis

Caption: Synthesis workflow for trinuclear chromium(III) acetate.

Spectroscopic Characterization

The spectroscopic properties of this compound are dominated by the electronic transitions within the d-orbitals of the chromium(III) ions and the vibrational modes of the acetate and bridging oxo/hydroxo ligands.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis spectrum of trinuclear chromium(III) acetate complexes in aqueous solution typically displays two main absorption bands in the visible region. These bands are assigned to d-d electronic transitions of the Cr(III) ions in a distorted octahedral environment.

| Wavelength (λ_max) (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |

| ~440 | ~22,700 | ~50-100 | ⁴A₂g → ⁴T₂g |

| ~580 | ~17,200 | ~50-100 | ⁴A₂g → ⁴T₁g |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound complex in a suitable solvent (e.g., deionized water or ethanol) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 300-800 nm.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

UV-Vis Spectroscopy Workflow

Caption: Workflow for UV-Vis spectroscopic analysis.

Vibrational (IR and Raman) Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for confirming the presence of the key structural features of this compound, particularly the bridging acetate ligands and the central µ₃-oxo unit. The separation between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group (Δν = ν_as(COO⁻) - ν_s(COO⁻)) is indicative of its coordination mode. For bridging acetate ligands, this separation is typically smaller than that for unidentate coordination.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| ν_as(COO⁻) | ~1610 (s) | ~1610 (w) | Asymmetric C-O stretch of bridging acetate |

| ν_s(COO⁻) | ~1440 (s) | ~1440 (m) | Symmetric C-O stretch of bridging acetate |

| ν(C-C) | ~950 (m) | ~950 (s) | C-C stretch |

| ν_as(Cr₃O) | ~670 (m) | Inactive | Asymmetric stretch of the Cr₃O core |

| ν_s(Cr₃O) | Inactive | ~200 (s) | Symmetric stretch of the Cr₃O core |

| ν(Cr-O_acetate) | ~400-500 (m) | ~400-500 (m) | Cr-O stretch (acetate) |

(s = strong, m = medium, w = weak)

Experimental Protocol: IR and Raman Spectroscopy

-

IR Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Measurement: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample in a capillary tube or on a microscope slide.

-

Measurement: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to record the spectrum.

-

Vibrational Spectroscopy Sample Preparation

A Technical Guide to Basic Chromium Acetate for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of basic chromium acetate (B1210297), a compound of significant interest due to its unique structural properties and its emerging role in metabolic regulation. This document details its chemical identity, physicochemical properties, synthesis protocols, and its influence on key cellular signaling pathways relevant to drug development and biomedical research.

Chemical Identity and Physicochemical Properties

Basic chromium acetate is not a simple salt but rather a family of coordination complexes. The core of these complexes is typically a trinuclear cation, where three chromium(III) centers are bridged by a central oxo ligand.[1] This core structure is consistent across various preparations, though the associated anion and degree of hydration can vary.

The most common form is based on the cation [Cr₃O(OOCCH₃)₆(H₂O)₃]⁺ .[1] This complex structure features three octahedral Cr(III) centers, a triply bridging oxo ligand, six bridging acetate ligands, and three terminal water molecules.[1] It is isostructural with the equivalent basic acetates of iron and manganese.[1]

CAS Numbers and Synonyms

Due to the existence of various salts and hydrated forms, several CAS numbers are associated with basic chromium acetate and related compounds. It is crucial for researchers to note the specific formulation they are working with.

| Compound Name/Formula | CAS Number | Synonyms |

| Basic Chromium(III) Acetate (general) | 39430-51-8 | Chromium Acetate, Basic[2][3] |

| Chromium(III) acetate (unspecified basicity) | 1066-30-4 | Chromic acetate, Chromium triacetate[4] |

| Hexaaquachromium(III) acetate | 32591-52-9 | Refers to salts containing the trinuclear cation, e.g., the chloride salt[1] |

| Basic Chromium Acetate (hydroxide form) | N/A | Chromium(III) Acetate Hydroxide (B78521), Cr₃(OH)₂(OOCCH₃)₇[3] |

Physicochemical Data

The following table summarizes key quantitative data for a representative basic chromium acetate salt, [Cr₃O(OOCCH₃)₆(H₂O)₃]Cl·6H₂O .

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₃₆ClCr₃O₂₂ | [1] |

| Molar Mass | 723.84 g·mol⁻¹ | [1] |

| Appearance | Grayish-green to bluish-green solid/powder | [1] |

| Density | 1.662 g/cm³ | [1] |

| Solubility in Water | Soluble | [1][4] |

| Coordination Geometry | Octahedral at each Cr(III) center | [1] |

Molecular Structure

The defining feature of basic chromium acetate is its trinuclear oxo-centered structure. The three chromium atoms form a nearly equilateral triangle around a central oxygen atom. This core is further stabilized by six bridging acetate ligands. Each chromium atom completes its octahedral coordination sphere with a terminal water molecule.

Experimental Protocols: Synthesis

Multiple routes exist for the synthesis of basic chromium(III) acetate. The following protocol is based on the reduction of a chromium(VI) source followed by precipitation and reaction with acetic acid.[4][5]

Materials

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

-

Sulfur dioxide (SO₂) gas or Ethyl alcohol (C₂H₅OH)

-

Concentrated Hydrochloric acid (HCl)

-

Concentrated Ammonia (B1221849) solution (NH₄OH)

-

Glacial Acetic acid (CH₃COOH)

-

Deionized water

Detailed Methodology

Step 1: Reduction of Chromium(VI) to Chromium(III)

-

Dissolve 25 g of potassium dichromate in 500 mL of deionized water.

-

While stirring, bubble sulfur dioxide gas through the solution until the color changes from orange-yellow to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).[5]

-

Boil the resulting green solution to expel any excess SO₂.[5]

-

Alternative Reduction: To a mixture of 420 mL of water and 80 mL of concentrated HCl, add the Cr(VI) compound, followed by 35 mL of ethyl alcohol to perform the reduction.[5]

-

Step 2: Precipitation of Chromium(III) Hydroxide

-

Heat the chromium(III) salt solution to boiling.

-

Slowly add concentrated ammonia solution dropwise while stirring continuously. A gelatinous, gray-green precipitate of chromium(III) hydroxide (Cr(OH)₃) will form.

-

Continue adding ammonia until the solution is slightly basic. Avoid a large excess, as it can lead to the formation of soluble ammine complexes.[5]

-

Filter the precipitated Cr(OH)₃ using a Buchner funnel and wash it thoroughly with several portions of hot deionized water to remove spectator ions.[5]

Step 3: Formation of Basic Chromium(III) Acetate

-

Transfer the moist Cr(OH)₃ precipitate to an evaporating dish.

-

Add approximately 100 mL of glacial acetic acid to dissolve the hydroxide.[5] This reaction forms the basic chromium acetate complex in solution.

-

Gently heat the solution in a fume hood to evaporate the solvent and concentrate the product. Stir frequently as the solution becomes more viscous.[5]

-

Continue evaporation almost to dryness to obtain the crystalline product.

-

Dry the final product in a desiccator.

Role in Cellular Signaling Pathways

Chromium(III) compounds, including basic chromium acetate, are recognized for their ability to modulate key metabolic signaling pathways, particularly those related to insulin (B600854) sensitivity and adipogenesis. This makes them a subject of interest in research on diabetes, metabolic syndrome, and obesity.

Enhancement of Insulin Signaling

Chromium(III) has been shown to enhance insulin signaling, although the precise mechanism is still under investigation. Evidence suggests that it can improve the function of the insulin receptor and downstream signaling components.[6][7]

-

Insulin Receptor (IR) and IRS-1: Chromium may increase the tyrosine phosphorylation of the insulin receptor and Insulin Receptor Substrate 1 (IRS-1), which are critical activation steps.[6][8] It has also been shown to decrease the inhibitory serine phosphorylation of IRS-1.[8]

-

PI3K/Akt Pathway: By enhancing IRS-1 activity, chromium can lead to increased activation of the PI3K/Akt pathway.[6]

-

GLUT4 Translocation: A key outcome of enhanced insulin signaling is the translocation of the glucose transporter GLUT4 to the cell membrane, leading to increased glucose uptake. Chromium supplementation has been linked to this effect.[6]

Regulation of Adipogenesis via AMPK

Chromium acetate can influence the differentiation of fat cells (adipogenesis), a process critical in both healthy energy storage and the pathophysiology of obesity. This regulation appears to be mediated, in part, through the AMP-activated protein kinase (AMPK) pathway.[9]

-

AMPK Activation: Chromium treatment can increase the activity of AMPK, a central regulator of cellular energy homeostasis.[9][10]

-

Adipogenic Transcription Factors: Activated AMPK can influence the expression of key transcription factors that drive adipogenesis. Studies on bovine adipocytes have shown that chromium acetate can upregulate early (C/EBPβ) and master (PPARγ) regulators of this process.[11]

-

Lipogenesis: Chromium can also increase the expression of genes involved in fatty acid synthesis, such as Stearoyl-CoA desaturase (SCD).

References

- 1. Chromium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. Chromium(II) acetate - Wikipedia [en.wikipedia.org]

- 3. strem.com [strem.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of insulin binding and signaling activity of newly synthesized chromium(III) complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromium enhances insulin responsiveness via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Characteristics and Synthesis of Chromium(III) Acetate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various forms of Chromium(III) acetate (B1210297) hydroxide (B78521), detailing their molecular weights and chemical formulas. It includes a detailed experimental protocol for the synthesis of a common form of this compound and presents a visualization of a key biological pathway influenced by chromium, relevant to its potential therapeutic applications.

Data Presentation: Molecular Weights of Different Forms of Chromium(III) Acetate

The following table summarizes the molecular characteristics of several forms of chromium(III) acetate and its basic hydroxide derivatives. These variations arise from differences in the number of acetate and hydroxide ligands, as well as the degree of hydration.

| Compound Name | Chemical Formula | Linear Formula | Molecular Weight ( g/mol ) |

| Chromium(III) Acetate | Cr(CH₃COO)₃ | Cr(C₂H₃O₂)₃ | 229.13[1] |

| Basic Chromium(III) Acetate Hydroxide | C₁₄H₂₃Cr₃O₁₆ | Cr₃(OH)₂(OOCCH₃)₇ | 603.31[2][3] |

| This compound | C₁₄H₃₂Cr₃O₁₆ | Not applicable | 612.38[4][5][6] |

| Basic Chromium Acetate Cation Complex | [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ | Not applicable | Not applicable (cation only)[7] |

Experimental Protocols: Synthesis of Chromium(III) Acetate

This section details a common laboratory procedure for the synthesis of chromium(III) acetate. This method involves the reduction of a hexavalent chromium source to trivalent chromium, followed by the precipitation of chromium(III) hydroxide and subsequent reaction with acetic acid. By carefully controlling the stoichiometry of the final step, different basicity levels of the acetate hydroxide can be achieved.

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

-

Sulfur dioxide (SO₂) gas or Ethyl alcohol (C₂H₅OH)

-

Concentrated hydrochloric acid (HCl) (if using ethyl alcohol for reduction)

-

Concentrated ammonia (B1221849) water (NH₄OH)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

Procedure:

-

Reduction of Chromium(VI) to Chromium(III):

-

Method A (Using Sulfur Dioxide): Dissolve 25 g of potassium dichromate in 500 mL of water.[8] Bubble sulfur dioxide gas through the solution until the color transitions from orange to a pure green, which indicates the complete reduction of Cr(VI) to Cr(III).[8] Subsequently, boil the solution to expel any excess sulfur dioxide.[8]

-

Method B (Using Ethyl Alcohol): In a suitable reaction vessel, prepare a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid.[8] To this, add the chromium(VI) compound (e.g., 17 g of chromium(VI) oxide) and then 35 mL of ethyl alcohol.[8] Boil the resulting solution to remove excess alcohol and the acetaldehyde (B116499) byproduct.[8]

-

-

Precipitation of Chromium(III) Hydroxide:

-

Heat the green solution of the chromium(III) salt to boiling.[8]

-

While stirring continuously, slowly add concentrated ammonia water from a burette or dropping funnel.[8] Approximately 40 mL will be required to achieve a slight excess, leading to the precipitation of chromium(III) hydroxide.[8] It is crucial to avoid a large excess of ammonia to prevent the formation of soluble chromium ammine complexes.[8]

-

-

Formation of Chromium(III) Acetate:

-

Filter the precipitated chromium(III) hydroxide using a Buchner funnel and wash it thoroughly with three 100 mL portions of boiling water.[8]

-

Transfer the moist chromium(III) hydroxide precipitate to an evaporating basin and dissolve it in approximately 100 mL of glacial acetic acid.[8] The amount of acetic acid can be adjusted to target the desired degree of basicity in the final product.

-

Carefully evaporate the solution over a small flame in a fume hood until it is almost dry, stirring frequently as the viscosity increases.[8]

-

Dry the resulting crystalline product in a desiccator.[8]

-

Visualization of a Relevant Biological Pathway

Chromium (III) is recognized for its role in glucose metabolism and insulin (B600854) signaling. The following diagram illustrates the putative mechanism by which chromium may enhance the insulin signaling pathway, a process of significant interest in the context of type 2 diabetes and metabolic syndrome research.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. scribd.com [scribd.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Effects of Chromium Picolinate Supplementation on Cardiometabolic Biomarkers in Patients with Type 2 Diabetes Mellitus: a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. Chromium acetate hydroxide - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystalline Structure of Hydrated Chromium(III) Acetate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure, synthesis, and physicochemical properties of hydrated Chromium(III) acetate (B1210297) hydroxide (B78521). The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where chromium compounds are of interest.

Introduction to Hydrated Chromium(III) Acetate Hydroxide

Hydrated this compound is a coordination complex that primarily exists as a trinuclear oxo-centered cluster. The core structural motif is the cation [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺.[1] This complex consists of three chromium(III) ions arranged in an equilateral triangle around a central oxygen atom. Six acetate groups bridge the chromium ions, and three water molecules coordinate to each chromium ion, completing their octahedral coordination sphere. The overall charge of the complex cation is +1, which is balanced by an anion, such as chloride, and further associated with water molecules of hydration.[1]

The compound is typically a dark violet or blue/grey-green crystalline solid and is soluble in water.[2] The kinetically robust nature of the octahedral d³ chromium(III) ions contributes to the stability of this complex.[2]

Crystalline Structure

The definitive crystalline structure of hydrated this compound has been elucidated through single-crystal X-ray diffraction studies. A well-characterized example is [Cr₃O(OOCCH₃)₆(H₂O)₃]Cl·6H₂O.[1]

Crystal System and Space Group

The crystals of [Cr₃O(OOCCH₃)₆(H₂O)₃]Cl·6H₂O are orthorhombic.[3] A similar complex, [Cr₃O(CH₃COO)₆(H₂O)₃][UO₂(CH₃COO)₃]·3H₂O, also crystallizes in the orthorhombic system with the space group P2₁2₁2₁.[4] For the basic chromium acetate trimeric cluster, the space group has been identified as P2₁2₁2 with four formula units per unit cell.[3]

Unit Cell Parameters

The following table summarizes the unit cell parameters for a representative hydrated this compound complex.

| Parameter | Value for [Cr₃O(CH₃COO)₆(H₂O)₃][UO₂(CH₃COO)₃]·3H₂O[4] |

| a | 8.3561(3) Å |

| b | 16.8421(5) Å |

| c | 25.7448(9) Å |

| Volume | 3623.2(2) ų |

| Z | 4 |

Bond Lengths and Angles

The coordination environment of the chromium atoms is of particular interest. The following tables provide key bond distances within the [Cr₃O(OOCCH₃)₆(H₂O)₃]⁺ cation.

Table 1: Metal-Metal and Metal-Oxygen Bond Distances in [Cr₃O(OOCCH₃)₆(H₂O)₃]Cl·6H₂O [1]

| Bond | Mean Distance (Å) |

| Cr-Cr | 3.283 |

| Cr-O(central) | 1.916 |

| Cr-O(acetate) | 1.972 |

| Cr-O(water) | 2.03 |

Table 2: Selected Interatomic Distances in [Cr₃O(OOCCH₃)₆(OH₂)₃]Cl·3[SC(NH₂)₂]·2H₂O [5]

| Atoms | Distance (Å) |

| Cr(1)-Cr(2) | 3.289(1) |

| Cr(1)-O(1) | 1.916(2) |

| Cr(2)-O(1) | 1.921(3) |

Physicochemical Properties

The physicochemical properties of hydrated this compound are crucial for its handling, storage, and application.

Table 3: Physicochemical Properties of Hydrated this compound

| Property | Value | Reference |

| Appearance | Dark violet or blue/grey-green crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

| Thermal Decomposition | Decomposes upon heating to form chromium(III) oxide (Cr₂O₃) | [6] |

Experimental Protocols

Synthesis of Hydrated this compound

A common method for the synthesis of Chromium(III) acetate involves the reduction of a Chromium(VI) source, followed by reaction with acetic acid.[7]

Materials:

-

Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

-

Water

-

Sulfur dioxide (SO₂) or Ethanol (B145695)

-

Concentrated Hydrochloric Acid (if using ethanol for reduction)

-

Concentrated Ammonia (B1221849) solution

-

Glacial Acetic Acid

Procedure: [7]

-

Reduction of Cr(VI) to Cr(III):

-

Dissolve 25 g of potassium dichromate in 500 mL of water.

-

Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).

-

Alternatively, add the chromium(VI) compound to a mixture of 420 mL of water and 80 mL of concentrated hydrochloric acid, followed by the addition of 35 mL of ethyl alcohol.

-

Boil the resulting green solution to remove any excess sulfur dioxide or byproducts of the ethanol oxidation.

-

-

Precipitation of Chromium(III) Hydroxide:

-

Heat the solution of the chromium(III) salt to boiling.

-

Slowly add concentrated ammonia solution while stirring continuously until the chromium(III) hydroxide precipitates completely.

-

-

Formation of Chromium(III) Acetate:

-

Filter the precipitated chromium(III) hydroxide and wash it thoroughly with hot water.

-

Transfer the moist chromium(III) hydroxide to an evaporating dish and dissolve it in approximately 100 mL of glacial acetic acid.

-

Evaporate the resulting solution carefully to obtain the crystalline product.

-

Single-Crystal X-ray Diffraction

The determination of the crystalline structure is performed using single-crystal X-ray diffraction.

-

Crystal Selection: A suitable single crystal of the compound, typically with dimensions greater than 0.1 mm in all directions, is selected and mounted on a goniometer.[9]

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data (intensities and positions of the diffracted beams) are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².

Molecular Structure and Coordination

The core of the hydrated this compound is the trinuclear oxo-centered cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺.

In this structure, each Chromium(III) ion is in a distorted octahedral environment, coordinated to the central oxygen atom, four oxygen atoms from four different bridging acetate ligands, and one water molecule. The three chromium atoms form a nearly equilateral triangle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chromium acetate hydroxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. americanelements.com [americanelements.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Chromium(III) Acetate Hydroxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Chromium(III) acetate (B1210297) hydroxide (B78521) nanoparticles, along with their potential applications in drug delivery systems. The methodologies described are based on established synthesis techniques for chromium-based nanoparticles and have been adapted for the use of a chromium(III) acetate precursor.

Data Presentation: Physicochemical Properties

The following table summarizes typical physicochemical properties of chromium-based nanoparticles synthesized by various methods. These values can serve as a benchmark for the characterization of synthesized Chromium(III) acetate hydroxide nanoparticles.

| Property | Value | Synthesis Method | Reference |

| Particle Size | 3 ± 1 nm | Forced Hydrolysis (with PVP) | [1] |

| 85 ± 16 nm | Forced Hydrolysis (without PVP) | [1] | |

| 20 - 70 nm | Precipitation | [2] | |

| ~180 nm | Sol-Gel | [3] | |

| Zeta Potential | -10.70 to -7.60 mV | Not Specified | [4] |

| Approx. neutral (-10 to +10 mV) | General Nanoparticles | [5] | |

| Polydispersity Index (PDI) | < 0.25 | Not Specified | [6] |

| < 0.5 (narrow distribution) | Not Specified | [7] |

Experimental Protocols

Two primary methods for the synthesis of this compound nanoparticles are presented here: Forced Hydrolysis and Sol-Gel synthesis. These protocols are adapted from established methods for other chromium precursors.[1][3][8]

Protocol 1: Synthesis via Forced Hydrolysis

This method involves the controlled precipitation of nanoparticles from a supersaturated solution of chromium(III) acetate.

Materials:

-

This compound ([Cr₃(OAc)₆(OH)₂(H₂O)₂]OAc)

-

Deionized water

-

Polyvinylpyrrolidone (PVP) (optional, as a capping agent)

-

Centrifuge

-

Magnetic stirrer with hotplate

-

Oven

Procedure:

-

Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of this compound in deionized water.

-

Reaction Setup: Place the precursor solution in a round-bottom flask equipped with a condenser and a magnetic stir bar.

-

(Optional) Addition of Capping Agent: To control particle size and prevent agglomeration, add PVP to the solution at a concentration of 1% (w/v).

-

Hydrolysis: Heat the solution to 90°C under vigorous stirring. Maintain this temperature for 4-6 hours. The solution will gradually become turbid, indicating nanoparticle formation.

-

Purification:

-

Cool the suspension to room temperature.

-

Centrifuge the mixture at 10,000 rpm for 20 minutes to pellet the nanoparticles.

-

Discard the supernatant and re-disperse the nanoparticles in deionized water.

-

Repeat the centrifugation and washing steps two more times with deionized water, followed by one wash with ethanol to remove residual organic species.

-

-

Drying: Dry the purified nanoparticles in an oven at 60°C overnight.

-

Characterization: Characterize the size, morphology, and composition of the nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Protocol 2: Synthesis via Sol-Gel Method

The sol-gel method provides a versatile route to produce highly pure and homogenous nanoparticles at mild conditions.[9][10][11]

Materials:

-

This compound

-

Ethanol (as solvent)

-

Ammonium (B1175870) hydroxide (as a gelation agent)

-

Deionized water

-

Magnetic stirrer

-

Drying oven

-

Furnace

Procedure:

-

Sol Preparation: Dissolve this compound in ethanol to form a 0.2 M solution (the "sol"). Stir the solution vigorously for 30 minutes at room temperature.

-

Gelation: Add a few drops of ammonium hydroxide solution (30% in water) to the sol while stirring. Continue stirring until a viscous gel is formed. The gelation time can vary depending on the concentration of the reactants and the temperature.

-

Aging: Allow the gel to age for 24 hours at room temperature in a covered container to allow for the completion of the condensation reactions.

-

Drying: Dry the aged gel in an oven at 80°C for 12 hours to remove the solvent and other volatile components.

-

Calcination: Calcine the dried gel in a furnace at 400-500°C for 2-4 hours to obtain crystalline this compound nanoparticles. The calcination temperature can be adjusted to control the crystallinity and phase of the final product.

-

Characterization: Analyze the resulting nanoparticles for their size, crystal structure, and surface morphology using TEM, DLS, X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM).

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Experimental workflows for the synthesis of this compound nanoparticles.

Application in Drug Delivery

Chromium-based nanoparticles are promising candidates for drug delivery systems due to their potential for targeted delivery and controlled release.[12][13] The surface of these nanoparticles can be functionalized to attach therapeutic agents and targeting ligands.

Surface Functionalization for Targeted Drug Delivery:

The surface of this compound nanoparticles can be modified to enhance their biocompatibility and enable targeted drug delivery.[14][15] This is crucial for minimizing off-target effects and improving therapeutic efficacy.

-

PEGylation: Coating nanoparticles with polyethylene (B3416737) glycol (PEG) can increase their circulation time in the bloodstream by reducing opsonization and clearance by the reticuloendothelial system.

-

Ligand Conjugation: Targeting moieties such as antibodies, peptides, or small molecules can be conjugated to the nanoparticle surface to facilitate specific binding to receptors overexpressed on cancer cells or other diseased tissues.

-

Drug Loading: Therapeutic agents can be loaded onto the nanoparticles through covalent bonding, electrostatic interactions, or encapsulation.

Caption: Conceptual pathway for targeted drug delivery using functionalized this compound nanoparticles.

Concluding Remarks

The protocols and application notes provided herein offer a comprehensive guide for the synthesis and potential utilization of this compound nanoparticles in the field of drug development. The adaptability of the synthesis methods allows for the tuning of nanoparticle properties to suit specific therapeutic applications. Further research into the surface functionalization and in vivo behavior of these nanoparticles will be crucial for their successful translation into clinical settings.

References

- 1. Characterization and reactivity of chromia nanoparticles prepared by urea forced hydrolysis [agris.fao.org]

- 2. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of the zeta potential measurements to explanation of colloidal Cr2O3 stability mechanism in the presence of the ionic polyamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel hydrolysis method to synthesize chromium hydroxide nanoparticles and its catalytic effect in the thermal decomposition of ammonium perchlorate [inis.iaea.org]

- 9. azonano.com [azonano.com]

- 10. m.youtube.com [m.youtube.com]

- 11. rroij.com [rroij.com]

- 12. Frontiers | A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential [frontiersin.org]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Chromium(III) Acetate Hydroxide as a Mordant in Textile Dyeing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) acetate (B1210297) hydroxide (B78521) is a coordination compound that serves as a highly effective mordant in textile dyeing.[1] Its application is crucial for improving the adhesion of dyes to textile fibers, particularly natural fibers such as wool, silk, and cotton.[1][2] The chromium(III) center in the compound forms stable coordination complexes with the functional groups present in both the dye molecules and the textile fibers, such as hydroxyl, carboxyl, and amino groups.[2] This complex formation results in enhanced dye uptake, improved color fastness to washing, light, and rubbing, and a broader range of achievable shades.[1][2] This document provides detailed application notes and protocols for the use of Chromium(III) acetate hydroxide as a mordant in the dyeing of wool, silk, and cotton fibers.

Mechanism of Action

The efficacy of this compound as a mordant lies in its ability to act as a bridging agent between the dye and the fiber. The chromium ion forms a coordination complex with the dye molecule and also binds to the functional groups present on the surface of the textile fiber. This creates a larger, insoluble complex that is physically trapped within the fiber structure, leading to improved wash fastness.[3] Furthermore, the interaction between the chromium ion and the dye molecule can lead to a shift in the chromophore's electron distribution, often resulting in deeper and more vibrant shades.

Data Presentation: Comparative Fastness Properties

The use of mordants significantly influences the color fastness of dyed textiles. While specific quantitative data for this compound is not extensively available in a consolidated format, the following table provides a representative comparison of color fastness ratings for different mordants on various fibers. The ratings are based on a scale of 1 (poor) to 5 (excellent).

| Fiber | Mordant | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |

| Wool | No Mordant | 2-3 | 3 | 3-4 | 2-3 |

| Alum (Potassium Aluminum Sulfate) | 3-4 | 4 | 4 | 3 | |

| Iron (Ferrous Sulfate) | 4 | 4-5 | 4-5 | 3-4 | |

| Chromium(III) Salt | 4-5 | 5 | 4-5 | 4 | |

| Silk | No Mordant | 2 | 2-3 | 3 | 2 |

| Alum (Potassium Aluminum Sulfate) | 3 | 3-4 | 3-4 | 2-3 | |

| Iron (Ferrous Sulfate) | 3-4 | 4 | 4 | 3 | |

| Chromium(III) Salt | 4 | 4-5 | 4 | 3-4 | |

| Cotton | No Mordant | 1-2 | 2 | 2-3 | 1-2 |

| Alum (Potassium Aluminum Sulfate) + Tannin | 3 | 3 | 3-4 | 2-3 | |

| Iron (Ferrous Sulfate) + Tannin | 3-4 | 4 | 4 | 3 | |

| Chromium(III) Salt | 3-4 | 4 | 4 | 3 |

Note: The data for Chromium(III) Salt is indicative and based on the generally observed performance of chrome mordants. Actual results can vary depending on the specific dye, fiber, and process parameters.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemicals. Work in a well-ventilated area.

Protocol 1: Mordanting and Dyeing of Wool using the After-Chrome Method

This method involves dyeing the wool first and then treating it with the chromium mordant.

Materials:

-

Wool yarn or fabric

-

Acid dye

-

This compound

-

Acetic acid (glacial)

-

Formic acid

-

Sodium sulfate (B86663) (anhydrous)

-

Distilled water

-

Heating and stirring equipment

-

pH meter

Procedure:

-

Scouring:

-

Prepare a scouring bath with a liquor ratio of 40:1 (water:fiber).

-

Add a non-ionic detergent (e.g., 1-2% on weight of fiber - owf).

-

Immerse the wool and slowly heat to 60°C.

-

Maintain the temperature for 30 minutes with gentle agitation.

-

Rinse the wool thoroughly with warm and then cold water.

-

-

Dyeing:

-

Prepare a dyebath with a liquor ratio of 40:1.

-

Add 5-10% owf of anhydrous sodium sulfate as a leveling agent.

-

Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

-

Add the pre-dissolved acid dye (e.g., 1-3% owf).

-

Introduce the scoured, wet wool into the dyebath at 40°C.

-

Gradually raise the temperature to the boil (100°C) over 45-60 minutes.

-

Continue boiling for 60 minutes, ensuring the material is fully submerged.

-

-

After-Chroming:

-

Cool the dyebath to 70°C.

-

Add 1-3% owf of this compound to the bath.

-

Slowly add 1-2% owf of formic acid to assist in the fixation. The pH should be in the range of 2-4.[4]

-

Raise the temperature back to the boil and maintain for 30-45 minutes.

-

Allow the bath to cool slowly.

-

Rinse the dyed wool thoroughly with warm and then cold water until the water runs clear.

-

Dry at a moderate temperature.

-

Protocol 2: Pre-mordanting and Dyeing of Silk

This protocol involves treating the silk with the mordant before dyeing.

Materials:

-

Silk yarn or fabric

-

Natural or synthetic dye

-

This compound

-

Acetic acid (glacial)

-

Distilled water

-

Heating and stirring equipment

-

pH meter

Procedure:

-

Scouring (Degumming):

-

Prepare a scouring bath with a liquor ratio of 30:1.

-

Add a mild, pH-neutral detergent (e.g., 0.5-1% owf).

-

Immerse the silk and heat to 80-85°C.

-

Maintain the temperature for 30-60 minutes with gentle agitation.

-

Rinse the silk thoroughly with warm and then cold water.

-

-

Pre-mordanting:

-

Prepare a mordanting bath with a liquor ratio of 30:1.

-

Add 2-4% owf of this compound.

-

Adjust the pH to 4.0-5.0 with acetic acid.

-

Introduce the scoured, wet silk into the mordant bath at room temperature.

-

Slowly raise the temperature to 80-85°C over 30-45 minutes.

-

Maintain this temperature for 45-60 minutes, with occasional gentle stirring.

-

Allow the bath to cool down.

-

Rinse the mordanted silk thoroughly with water.

-

-

Dyeing:

-

Prepare a fresh dyebath with a liquor ratio of 30:1.

-

Add the pre-dissolved dye.

-

Introduce the mordanted, wet silk.

-

Slowly raise the temperature to 80-85°C.

-

Maintain this temperature for 60-90 minutes.

-

Allow the dyebath to cool.

-

Rinse the dyed silk with warm and then cold water until the water runs clear.

-

Dry at a moderate temperature, away from direct sunlight.

-

Protocol 3: Mordanting and Dyeing of Cotton

Cotton, being a cellulosic fiber, requires a pre-treatment with a tannin to improve the mordant and dye uptake.

Materials:

-

Cotton yarn or fabric

-

Tannic acid or a natural source of tannin (e.g., myrobalan, oak galls)

-

This compound

-

Soda ash (sodium carbonate)

-

Natural or synthetic dye

-

Distilled water

-

Heating and stirring equipment

Procedure:

-

Scouring:

-

Prepare a scouring bath with a liquor ratio of 30:1.

-

Add 1-2% owf of soda ash and a non-ionic detergent.

-

Boil the cotton for 1-2 hours to remove waxes and pectins.

-

Rinse thoroughly with hot and then cold water.

-

-

Tannin Treatment:

-

Prepare a tannin bath with a liquor ratio of 30:1.

-

Add 5-10% owf of tannic acid or 15-20% owf of a powdered natural tannin.

-

Introduce the scoured, wet cotton.

-

Heat to 60-70°C and maintain for 1 hour.

-

Allow the cotton to cool in the bath.

-

Rinse lightly.

-

-

Mordanting:

-

Prepare a mordanting bath with a liquor ratio of 30:1.

-

Add 2-5% owf of this compound.

-

Introduce the tannin-treated, wet cotton.

-

Heat to 60-70°C and maintain for 1 hour.

-

Allow the cotton to cool in the bath.

-

Rinse thoroughly.

-

-

Dyeing:

-

Prepare a fresh dyebath with a liquor ratio of 30:1.

-

Add the pre-dissolved dye.

-

Introduce the mordanted, wet cotton.

-

Bring the dyebath to a simmer (80-95°C) and maintain for 1-2 hours.

-

Allow the dyebath to cool.

-

Rinse the dyed cotton with warm and then cold water until the water runs clear.

-

Wash with a pH-neutral detergent and rinse again.

-

Dry at a moderate temperature.

-

Visualizations

Signaling Pathway of Mordant Action

References

Application Notes and Protocols for the Laboratory Synthesis of Basic Chromium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium acetates are a class of coordination compounds with applications ranging from catalysis and pigments to roles in leather tanning and as cross-linking agents.[1] A common and well-characterized species synthesized in the laboratory is chromium(II) acetate (B1210297) dihydrate, Cr₂(CH₃CO₂)₄(H₂O)₂, often referred to as chromous acetate.[2] This dimeric complex is notable for its quadruple metal-metal bond.[2][3] It is important to distinguish this from "basic chromium acetate," which is a more complex, trinuclear chromium(III) compound with the general formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺.[4][5] While the synthesis of the trinuclear basic chromium(III) acetate is industrially significant, a straightforward and common laboratory preparation is that of the dimeric chromium(II) acetate dihydrate. This document provides a detailed protocol for the synthesis of chromium(II) acetate dihydrate.

The synthesis involves the reduction of a chromium(III) or chromium(VI) species to the chromium(II) state, followed by precipitation with an acetate salt. The chromium(II) ion is readily oxidized by atmospheric oxygen, and therefore, the synthesis must be carried out under an inert atmosphere to prevent the formation of chromium(III) impurities.[6][7] The successful synthesis of the brick-red chromium(II) acetate is often considered a measure of skill in handling air-sensitive compounds.[3][6][7]

Experimental Protocol: Synthesis of Chromium(II) Acetate Dihydrate

This protocol details the reduction of potassium dichromate (Cr₂O₇²⁻) to chromium(II) using zinc metal in an acidic medium, followed by precipitation with sodium acetate.

Materials:

-

Potassium dichromate (K₂Cr₂O₇)

-

Mossy zinc (Zn)

-

Concentrated hydrochloric acid (HCl)

-

Sodium acetate trihydrate (NaC₂H₃O₂·3H₂O)

-

Ethanol

-

Diethyl ether

-

Deionized water

-

Inert gas (e.g., nitrogen or argon) or carbon dioxide source (e.g., dry ice)[8]

Equipment:

-

Side-arm test tube or flask

-

Rubber stopper with gas inlet and outlet tubing

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

Hot plate/stirrer

-

Ice bath

-

Schlenk line or glovebox (recommended for optimal results)

Procedure:

-

Preparation of the Chromium(II) Solution:

-

In a side-arm test tube, combine 1.0 g of potassium dichromate and 5.0 g of mossy zinc.[3][6][7]

-

In a separate beaker, dissolve 4.5 g of sodium acetate trihydrate in 4 mL of deionized water. Gentle heating may be required to achieve complete dissolution. Allow this solution to cool to room temperature.[3][6][7]

-

This step must be performed in a fume hood. Carefully and slowly add 10 mL of concentrated hydrochloric acid dropwise to the side-arm test tube containing the potassium dichromate and zinc.[6] An immediate and vigorous reaction will occur, producing hydrogen gas.

-

The color of the solution will change from orange (Cr(VI)) to green (Cr(III)) and finally to a clear sky blue (Cr(II)).[6][7][9] Ensure the reaction proceeds until the solution is entirely blue, with no traces of green, indicating the complete reduction to Cr(II).[10] This process can be facilitated by gently warming the mixture.

-

-

Precipitation of Chromium(II) Acetate:

-

Once the reduction is complete and the solution is a stable blue color, it must be transferred to the sodium acetate solution while minimizing exposure to air.

-

A continuous flow of an inert gas, such as nitrogen or carbon dioxide, should be maintained over the reaction and receiving flasks.

-